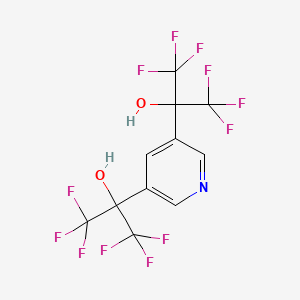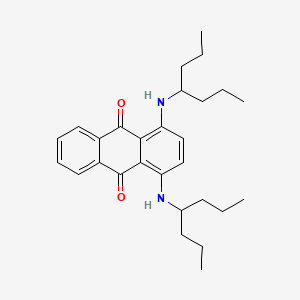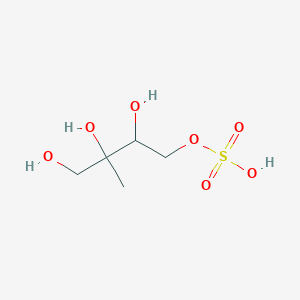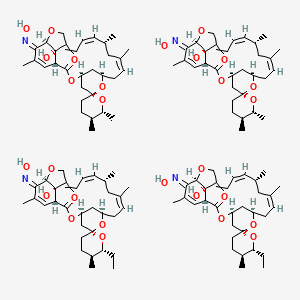
1-Methyl-3-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by a methyl group at the first position and a phenyl group at the third position on the anthracene core. It is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-phenylanthracene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where anthracene is reacted with methyl chloride and aluminum chloride to introduce the methyl group. Subsequently, a Suzuki-Miyaura coupling reaction can be employed to attach the phenyl group to the anthracene core. This method involves the use of palladium catalysts and boronic acids under mild reaction conditions .
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by palladium-catalyzed cross-coupling reactions. These methods are favored due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1-Methyl-3-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene core, leading to the formation of nitro or halogenated derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its role in photodynamic therapy.
Medicine: Research is ongoing to explore its potential as a photosensitizer in cancer treatment, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenylanthracene in photodynamic therapy involves its activation by light to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death. The compound’s ability to generate ROS upon light activation makes it a promising candidate for targeted cancer therapy. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenylanthracene can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a blue light emitter.
Anthraquinone: Widely used in dye production and as an intermediate in the synthesis of various chemicals.
9-Methylanthracene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in photodynamic therapy and optoelectronics.
Eigenschaften
CAS-Nummer |
185608-87-1 |
|---|---|
Molekularformel |
C21H16 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1-methyl-3-phenylanthracene |
InChI |
InChI=1S/C21H16/c1-15-11-19(16-7-3-2-4-8-16)13-20-12-17-9-5-6-10-18(17)14-21(15)20/h2-14H,1H3 |
InChI-Schlüssel |
FJNDRCKPWBQNQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CC3=CC=CC=C3C=C12)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)

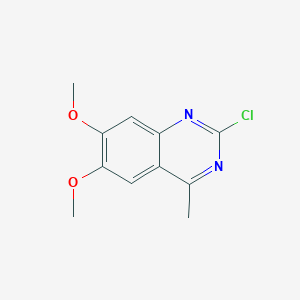
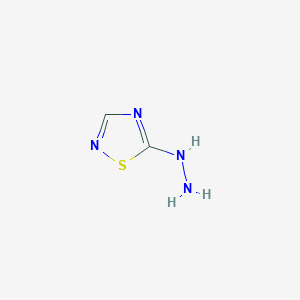
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)


